molecular formula C16H21N5 B6449019 3-{octahydrocyclopenta[c]pyrrol-2-yl}-1-{pyrazolo[1,5-a]pyrazin-4-yl}azetidine CAS No. 2548993-64-0

3-{octahydrocyclopenta[c]pyrrol-2-yl}-1-{pyrazolo[1,5-a]pyrazin-4-yl}azetidine

Cat. No.: B6449019
CAS No.: 2548993-64-0
M. Wt: 283.37 g/mol
InChI Key: CUXGKDFAMPQKLQ-UHFFFAOYSA-N
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Description

3-{octahydrocyclopenta[c]pyrrol-2-yl}-1-{pyrazolo[1,5-a]pyrazin-4-yl}azetidine is a complex organic compound featuring a unique combination of fused ring systems

Preparation Methods

The synthesis of 3-{octahydrocyclopenta[c]pyrrol-2-yl}-1-{pyrazolo[1,5-a]pyrazin-4-yl}azetidine involves multiple steps, starting from readily available precursorsReaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the cyclization and coupling reactions .

Chemical Reactions Analysis

3-{octahydrocyclopenta[c]pyrrol-2-yl}-1-{pyrazolo[1,5-a]pyrazin-4-yl}azetidine undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 3-{octahydrocyclopenta[c]pyrrol-2-yl}-1-{pyrazolo[1,5-a]pyrazin-4-yl}azetidine involves its interaction with molecular targets such as CDK2. By binding to the active site of CDK2, the compound inhibits its activity, leading to cell cycle arrest and apoptosis in cancer cells . The pathways involved include the disruption of the CDK2/cyclin A2 complex, which is crucial for cell cycle progression.

Properties

IUPAC Name

4-[3-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)azetidin-1-yl]pyrazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5/c1-2-12-8-19(9-13(12)3-1)14-10-20(11-14)16-15-4-5-18-21(15)7-6-17-16/h4-7,12-14H,1-3,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUXGKDFAMPQKLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(CC2C1)C3CN(C3)C4=NC=CN5C4=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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